![molecular formula C11H13N3O2 B2993662 ethyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 887573-38-8](/img/structure/B2993662.png)
ethyl (1H-benzimidazol-2-ylmethyl)carbamate
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Overview
Description
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a white crystalline powder that belongs to the benzimidazole group of fungicides. It has a molecular formula of C11H13N3O2 .
Molecular Structure Analysis
The molecular structure of ethyl (1H-benzimidazol-2-ylmethyl)carbamate consists of a benzimidazole ring attached to a carbamate group . The InChI code for this compound is 1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
.
Chemical Reactions Analysis
Ethyl carbamate (EC) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . EC can also be formed post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures .
Scientific Research Applications
Antifungal Applications
Benzimidazole derivatives, including ethyl (1H-benzimidazol-2-ylmethyl)carbamate, are widely used as fungicides. They inhibit the growth of various fungi by interfering with microtubule formation, which is crucial for cell division. This application is significant in agriculture for protecting crops from fungal diseases .
Pharmacological Significance
These compounds have shown a wide range of pharmacological activities. Ethyl (1H-benzimidazol-2-ylmethyl)carbamate may be involved in research related to antineoplastic (anti-cancer) and antifilarial (anti-parasitic) activities, contributing to the development of new medications .
Mechanism of Action
Target of Action
Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .
Mode of Action
The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .
Biochemical Pathways
Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .
Pharmacokinetics
After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim
Result of Action
Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .
Action Environment
It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .
Safety and Hazards
Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Future Directions
properties
IUPAC Name |
ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZPCXYWLUTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1H-benzimidazol-2-ylmethyl)carbamate |
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